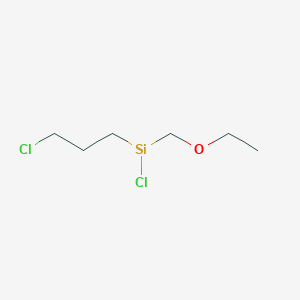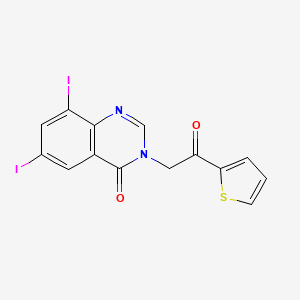![molecular formula C8H11F2NO2 B12523496 4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid CAS No. 783325-80-4](/img/structure/B12523496.png)
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is a fluorinated heterocyclic compound It is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with two fluorine atoms attached to the cyclopentane ring and a carboxylic acid group attached to the pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Pyrrole Ring: The pyrrole ring is formed through condensation reactions involving amines and aldehydes or ketones.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interactions of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorooctahydrocyclopenta[c]pyrrole hydrochloride: Similar in structure but with a hydrochloride group instead of a carboxylic acid group.
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-methanol: Similar structure with a methanol group instead of a carboxylic acid group.
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-amine: Similar structure with an amine group instead of a carboxylic acid group.
Uniqueness
4,4-Difluorooctahydrocyclopenta[c]pyrrole-1-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. The combination of fluorine atoms and the carboxylic acid group enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
CAS-Nummer |
783325-80-4 |
|---|---|
Molekularformel |
C8H11F2NO2 |
Molekulargewicht |
191.17 g/mol |
IUPAC-Name |
6,6-difluoro-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C8H11F2NO2/c9-8(10)2-1-4-5(8)3-11-6(4)7(12)13/h4-6,11H,1-3H2,(H,12,13) |
InChI-Schlüssel |
YOMAIYSFNALIPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C1C(NC2)C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
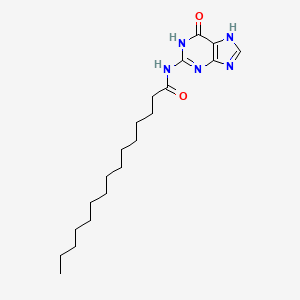
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)
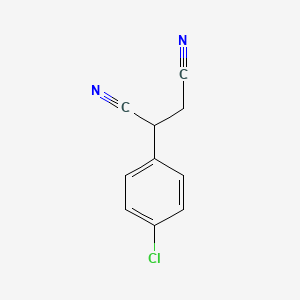

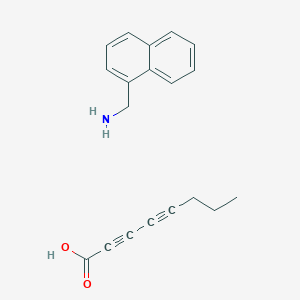
![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)

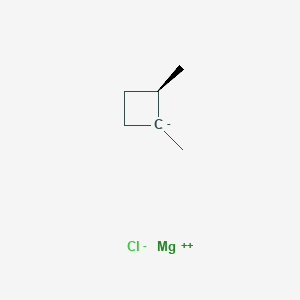
methanone](/img/structure/B12523468.png)
![1-[N'-benzyl-N-(4-methylphenyl)carbamimidoyl]-3-phenylurea](/img/structure/B12523475.png)
![(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[chloro(dimethyl)silane]](/img/structure/B12523504.png)
